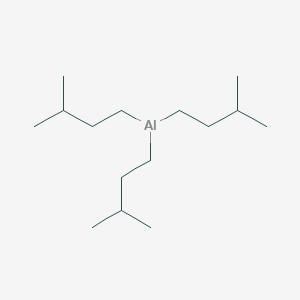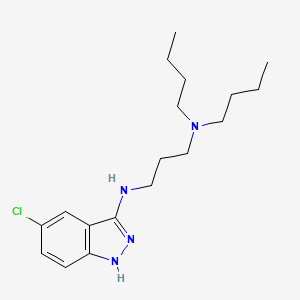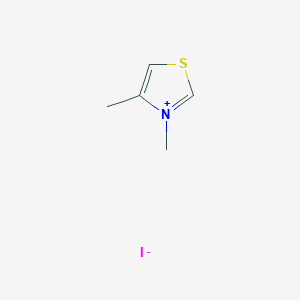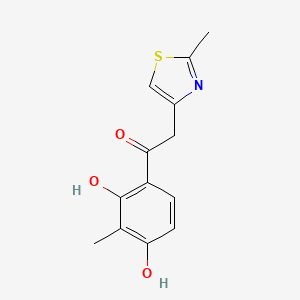
Tris(3-methylbutyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-methylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C₄H₉)₃. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl)alumane can be synthesized through the reaction of aluminum trichloride with 3-methylbutyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{C}_4\text{H}_9\text{Li} \rightarrow \text{Al(C}_4\text{H}_9)_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of specialized equipment to handle the reactive intermediates and products is essential to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(3-methylbutyl)alumane can undergo oxidation reactions to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various organic halides or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Scientific Research Applications
Chemistry: Tris(3-methylbutyl)alumane is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It is also employed in the synthesis of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organoaluminum compounds are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including specialty polymers and coatings. Its reactivity makes it valuable in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Tris(3-methylbutyl)alumane involves its ability to donate alkyl groups to other molecules. This property is utilized in catalytic processes where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved include the activation of monomers in polymerization reactions and the reduction of organic compounds.
Comparison with Similar Compounds
Tris(dimethylamino)aluminum: Another organoaluminum compound used in organic synthesis and as a precursor in the production of aluminum-containing materials.
Tris(trimethylsilyl)aluminum: Known for its use in the synthesis of silicon-aluminum compounds and as a reducing agent.
Uniqueness: Tris(3-methylbutyl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
4548-76-9 |
|---|---|
Molecular Formula |
C15H33Al |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
tris(3-methylbutyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*5H,1,4H2,2-3H3; |
InChI Key |
DPTWZQCTMLQIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Al](CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)



![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)

